

# Comprehensive Structural Elucidation of 2-Methoxypyridine-4-carboximidamide Hydrochloride

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## Compound of Interest

**Compound Name:** 2-Methoxypyridine-4-carboximidamide hydrochloride  
**Cat. No.:** B13111560

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## Abstract

This technical guide details the structural characterization of **2-methoxypyridine-4-carboximidamide hydrochloride** (CAS: 1679340-93-2). As a bioisostere of benzamidine, this scaffold is frequently employed in serine protease inhibitor design (e.g., Factor Xa, Thrombin). This document moves beyond basic spectral listing to provide a causal analysis of the elucidation process, addressing specific challenges such as amidinium tautomerism, salt stoichiometry, and regiochemical verification using 2D NMR.

## Part 1: Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The industrial standard for synthesizing amidines from electron-deficient heterocycles is the Pinner Reaction.

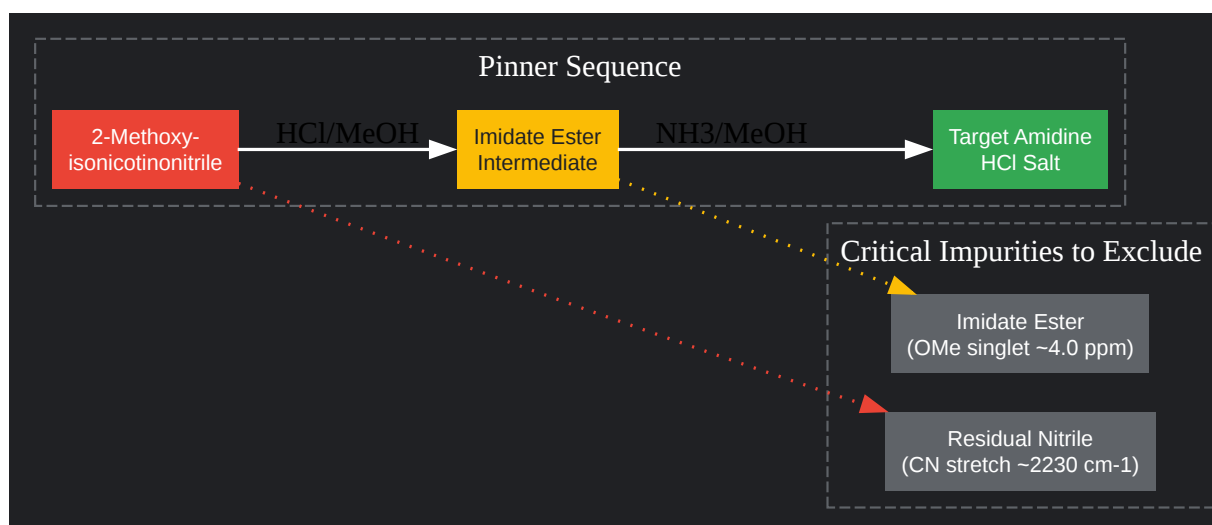
### The Synthetic Pathway[1]

- Precursor: 2-Methoxyisonicotinonitrile.

- Intermediate: Pinner salt (Imidate ester hydrochloride).[1]
- Product: Amidine hydrochloride via ammonolysis.

This pathway dictates the critical impurities that must be ruled out during elucidation:

- Impurity A: Residual Nitrile (Incomplete Pinner reaction).
- Impurity B: Methyl Imidate Ester (Hydrolysis failure or incomplete ammonolysis).
- Impurity C: 2-Pyridone derivatives (Acid-catalyzed demethylation of the methoxy group).



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Caption: Figure 1. Synthetic origin and associated impurity profile logic.

## Part 2: Analytical Strategy & Data Interpretation

### High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and salt form.

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Target Ion  $[M+H]^+$ :

- Calculated Mass: 152.0818 Da.
- Salt Confirmation: In negative mode (ESI-), look for the characteristic chlorine isotope pattern (ratio of 3:1) at  $m/z$  35/37 to confirm the hydrochloride counterion.

## Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Diagnostic Feature
Amidine C=N	1670 – 1690	Strong, sharp band. Distinguishes from nitrile ( $\sim 2230 \text{ cm}^{-1}$ , absent).
Amidine N-H	3000 – 3300	Broad, multi-band absorption due to H-bonding in the salt lattice.
Ether C-O-C	1000 – 1300	Strong bands confirming the methoxy group remains intact (no demethylation).

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity and regiochemistry.

### Solvent Selection: DMSO-d6 vs. CDCl3

Critical Insight: Amidine salts are generally insoluble in CDCl<sub>3</sub>. While soluble in D<sub>2</sub>O, the exchangeable amidine protons (

) will exchange with deuterium and disappear. DMSO-d<sub>6</sub> is the mandatory solvent to observe the full proton count and the characteristic splitting of the amidinium protons.

### <sup>1</sup>H NMR Interpretation (400 MHz, DMSO-d6)

The amidinium group exhibits restricted rotation around the C-N bond in the salt form. This often results in the 4 amidine protons appearing as two distinct broad singlets (2H each) rather than a single 4H peak.

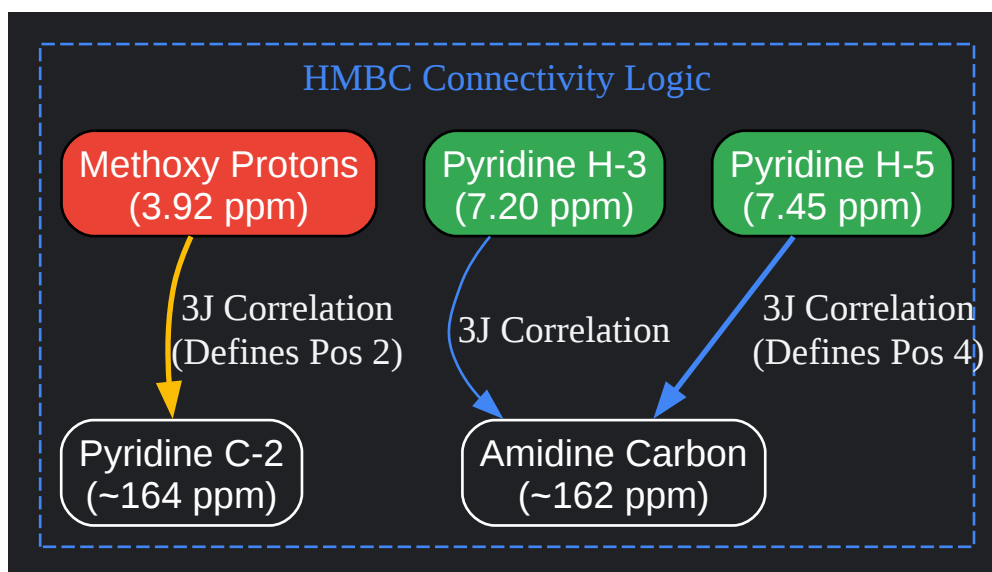
Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
Amidine NH	9.10 - 9.40	br s	2H	H-bonded / Restricted rotation group A.
Amidine NH	8.80 - 9.00	br s	2H	H-bonded / Restricted rotation group B.
Pyridine H-6	8.35	d (J=5.2 Hz)	1H	Most deshielded aromatic; adjacent to Nitrogen.
Pyridine H-5	7.45	dd (J=5.2, 1.5 Hz)	1H	Coupled to H-6 and H-3.
Pyridine H-3	7.20	d (J=1.5 Hz)	1H	Shielded by ortho-methoxy group; meta coupling only.
Methoxy	3.92	s	3H	Characteristic sharp singlet.

## 2D NMR: The Regiochemistry Check (HMBC)

To prove the amidine is at position 4 and the methoxy at position 2 (and not vice versa), Heteronuclear Multiple Bond Correlation (HMBC) is required.

- Key Correlation 1: The Methoxy protons (3.92 ppm) must show a strong 3-bond correlation to the Carbon at ~164 ppm (C-2).

- Key Correlation 2: The Amidine Carbon (~162 ppm) must show correlations to both Pyridine H-3 and Pyridine H-5.
  - If the amidine were at position 2: The amidine carbon would only correlate strongly to H-3.



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Caption: Figure 2. HMBC correlations required to confirm the 2,4-substitution pattern.

## Part 3: Experimental Protocols

### Protocol A: NMR Sample Preparation (Self-Validating)

- Reagent: DMSO-d<sub>6</sub> (99.9% D) + 0.03% TMS (v/v).
- Mass: 5–10 mg of sample.
- Procedure:
  - Weigh solid into a clean vial (avoid weighing directly into the tube to prevent static loss).
  - Add 0.6 mL DMSO-d<sub>6</sub>.
  - Vortex until fully dissolved (Amidine salts can be sticky; ensure no solid remains).
  - Transfer to 5mm NMR tube.[2]

- Validation Step: Check the residual water peak in DMSO (3.33 ppm). If this peak is broad or shifted, the sample may be too acidic or wet, potentially collapsing the amidine NH signals.

## Protocol B: Chloride Content Determination (Gravimetric)

To distinguish between the mono-hydrochloride (x1 HCl) and hemi-hydrochloride or free base.

- Dissolve 100 mg of sample in 5 mL DI water.
- Add excess 0.1 M AgNO<sub>3</sub> solution.
- Filter the AgCl precipitate, dry, and weigh.
- Calculation:
  - If result is ~18.9%, it is the Mono-HCl salt.
  - If result is ~0%, it is the Free Base.

## References

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## Sources

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